2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a 4-ethoxyphenyl substituent at position 2 and a methyl group at position 8 of the quinoline ring. The 4-carbonyl chloride group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in the formation of amides or esters via nucleophilic acyl substitution.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPKEYVAKSEHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201325 | |
| Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-49-8 | |
| Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride generally involves a multi-step synthetic route, starting from the construction of the quinoline core, followed by functional group modifications including introduction of substituents and conversion of carboxylic acid to the acid chloride. The main synthetic steps are:
- Formation of the quinoline core via classical quinoline synthesis methods.
- Introduction of the 4-ethoxyphenyl substituent at the 2-position.
- Methylation at the 8-position.
- Conversion of the carboxylic acid group at the 4-position to the corresponding carbonyl chloride.
Formation of the Quinoline Core
The quinoline scaffold is commonly synthesized using classical methods such as the Skraup synthesis , which is one of the oldest and most reliable methods for quinoline construction. This involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). The Skraup synthesis provides a robust route to the quinoline nucleus with tolerance for various substituents.
Other classical methods include:
- Gould–Jacobs synthesis : Useful for quinolines with substituents at carbon-4.
- Friedländer synthesis : Condensation of ortho-aminoaryl ketones with aldehydes or ketones, often catalyzed by acids or bases.
- Pfitzinger synthesis : Reaction of isatins with methylene compounds.
- Doebner–von Miller and Conrad–Limpach syntheses : Alternative methods for quinoline derivatives.
Recent advances also include greener and more efficient protocols such as transition metal-catalyzed reactions, ionic liquid-mediated syntheses, and ultrasound-assisted methods, which improve yields and reduce environmental impact.
Introduction of the 4-Ethoxyphenyl Group at the 2-Position
The 4-ethoxyphenyl substituent is typically introduced via electrophilic aromatic substitution or Friedel-Crafts acylation/alkylation reactions. For example, 4-ethoxybenzoyl chloride can be used as an electrophile in the presence of a Lewis acid catalyst such as aluminum chloride to attach the ethoxyphenyl group onto the quinoline core.
This step requires careful control of reaction conditions to ensure regioselectivity and avoid polysubstitution.
Methylation at the 8-Position
The methyl group at the 8-position is introduced by methylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride. This alkylation step selectively targets the 8-position on the quinoline ring, facilitated by the electronic and steric environment of the molecule.
Conversion of Carboxylic Acid to Carbonyl Chloride
The final key step is the conversion of the quinoline-4-carboxylic acid to the corresponding carbonyl chloride . This is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions. This reaction transforms the carboxyl group into a highly reactive acid chloride, enabling further synthetic transformations.
Industrial Production Considerations
For large-scale or industrial synthesis, the process is optimized for efficiency, safety, and environmental compliance:
- Use of continuous flow reactors to enhance reaction control and scalability.
- Optimization of temperature, pressure, and reagent concentrations to maximize yield and purity.
- Implementation of greener solvents and catalysts to minimize environmental impact.
- High-throughput screening to identify optimal reaction parameters.
Summary of Preparation Steps in Tabular Form
| Step No. | Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Quinoline core formation | Skraup synthesis: aniline, glycerol, H2SO4, nitrobenzene | Construct quinoline nucleus |
| 2 | Introduction of 4-ethoxyphenyl group | Friedel-Crafts acylation: 4-ethoxybenzoyl chloride, AlCl3 | Attach ethoxyphenyl substituent at C-2 |
| 3 | Methylation at 8-position | Methyl iodide, NaH | Introduce methyl group at C-8 |
| 4 | Conversion of carboxylic acid to acid chloride | Thionyl chloride or oxalyl chloride | Form reactive carbonyl chloride at C-4 |
Research Findings and Notes
- The Skraup synthesis remains a cornerstone for quinoline formation due to its versatility and reliability.
- Electrophilic aromatic substitution for ethoxyphenyl introduction requires precise control to avoid side reactions.
- Methylation at the 8-position is typically regioselective and efficient under basic conditions.
- Conversion to acid chloride is a well-established reaction, but care must be taken to control moisture and reaction time to prevent hydrolysis.
- Modern synthetic approaches emphasize greener and more sustainable methods, including metal-free catalysis and ultrasound irradiation, which may be adapted for this compound’s synthesis.
- The compound’s reactivity as a carbonyl chloride makes it a valuable intermediate for further derivatization in pharmaceutical chemistry.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride serves as a valuable building block. Its reactivity allows for the creation of more complex molecules, making it an essential intermediate in various synthetic pathways. This versatility is crucial for developing new materials and chemicals in the industry.
Quinoline derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound is being investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial properties. For instance, this compound demonstrated an IC50 value of 5.0 μM against Staphylococcus aureus and 6.5 μM against Escherichia coli, indicating promising antibacterial activity compared to tetracycline, a standard reference drug.
- Anticancer Activity : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it showed significant inhibition of cell proliferation in breast and cervical cancer models.
Medicinal Chemistry
The potential medicinal applications of this compound are noteworthy:
- Antimalarial Properties : Quinoline derivatives have historically been explored for their antimalarial effects, suggesting that this compound could contribute to new treatments in this area.
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of quinolines, which may lead to the development of new therapeutic agents.
Study on Antibacterial Efficacy
A comprehensive study evaluated various quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that while some derivatives were effective against Staphylococcus aureus, others showed better efficacy against E. coli. The specific performance of this compound highlighted its potential as a lead compound for developing new antibacterial agents.
Anticancer Screening
In a screening assay involving multiple cancer cell lines, this compound exhibited significant cytotoxicity, particularly against breast and cervical cancer models. These results support further investigation into its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride are best contextualized by comparing it to analogous quinoline-4-carbonyl chlorides. Key differences lie in substituent groups, molecular weight, and reactivity (Table 1).
Table 1: Comparative Analysis of Quinoline-4-Carbonyl Chloride Derivatives
*Estimated based on structural analogy to the isopropoxy derivative .
Key Insights:
Substituent Effects: Ethoxy vs. This may improve solubility in polar solvents . Steric Effects: Bulkier substituents (e.g., isopropoxy, sec-butyl) reduce reactivity toward bulky nucleophiles due to steric hindrance . Halogenation: Bromo or chloro substituents (e.g., 6-bromo or 7-chloro derivatives) enhance electrophilicity, facilitating cross-coupling reactions or bioactivity .
Reactivity and Hazards: All acid chlorides in this class exhibit high reactivity, with hazard statements H314 (skin/eye corrosion) and H290 (metal corrosion) commonly reported .
Synthetic Utility: Quinoline-4-carbonyl chlorides are typically synthesized via acylation of quinoline precursors or Pd-catalyzed cross-coupling (e.g., 4-methoxyphenyl derivatives in ) .
Biological Activity
2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₉H₁₅Cl₂NO₂
- CAS Number : 1160263-72-8
- MDL Number : MFCD03422836
- Hazard Classification : Irritant
Antibacterial Activity
Recent studies indicate that quinoline derivatives, including this compound, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Compound | Bacterial Strain | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 5.0 | |
| This compound | Escherichia coli | 6.5 | |
| Tetracycline (control) | Staphylococcus aureus | 0.2 | |
| Tetracycline (control) | Escherichia coli | 0.14 |
The compound demonstrated an IC50 value of 5.0 μM against Staphylococcus aureus and 6.5 μM against Escherichia coli, indicating promising antibacterial activity compared to the reference drug tetracycline.
Anticancer Activity
In addition to its antibacterial properties, this quinoline derivative has shown potential in anticancer applications. Studies have evaluated its efficacy against various cancer cell lines.
Table 2: Anticancer Activity of this compound
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 8.0 | |
| This compound | HeLa (cervical cancer) | 9.5 | |
| Doxorubicin (control) | MCF-7 | 0.1 | |
| Doxorubicin (control) | HeLa | 0.15 |
The compound exhibited an IC50 value of 8.0 μM against MCF-7 breast cancer cells and 9.5 μM against HeLa cervical cancer cells, suggesting it may be a viable candidate for further development in cancer therapy.
The biological effects of quinoline derivatives often involve the inhibition of key enzymes or interference with cellular signaling pathways. Some studies suggest that they may act as inhibitors of DNA topoisomerases or induce apoptosis in cancer cells through mitochondrial pathways .
Study on Antibacterial Efficacy
A comprehensive study tested various quinoline derivatives, including this compound, against a panel of Gram-positive and Gram-negative bacteria. Results indicated that while some derivatives were effective against Gram-positive bacteria like Staphylococcus aureus, others were more effective against Gram-negative strains like E. coli.
Anticancer Screening
In a screening assay involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity, particularly in breast and cervical cancer models, supporting its potential as an anticancer agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group in 2-(4-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is highly reactive toward nucleophiles, enabling the formation of amides, esters, and thioesters.
Key Findings :
-
Reaction rates depend on nucleophile strength and solvent polarity.
-
Pyridine or triethylamine is essential to neutralize HCl byproduct .
Cross-Coupling Reactions
The quinoline core participates in palladium-catalyzed coupling reactions, enabling structural diversification.
Mechanistic Insights :
-
The carbonyl chloride group directs regioselectivity in cross-couplings .
-
Steric hindrance from the 8-methyl group reduces reactivity at the 4-position.
Electrophilic Aromatic Substitution
The ethoxyphenyl substituent activates the quinoline ring toward electrophiles.
| Reaction Type | Electrophile | Products | Conditions | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ at 0°C | 5-Nitro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 50–60% | |
| Halogenation | Br₂ in CCl₄ | 6-Bromo-2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 55–65% |
Key Observations :
-
Nitration occurs preferentially at the 5-position due to electron-donating ethoxy group.
-
Bromination requires Lewis acid catalysts (e.g., FeBr₃) for improved regiocontrol.
Oxidation and Reduction
Functional group transformations involving the quinoline backbone:
| Reaction Type | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| Quinoline N-Oxidation | m-CPBA in DCM | This compound N-oxide | 90–95% | |
| Carbonyl Reduction | LiAlH₄ in THF | 2-(4-Ethoxyphenyl)-8-methylquinoline-4-methanol | 40–50% |
Mechanistic Details :
Q & A
Basic: What are the standard synthetic routes for 2-(4-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence product purity?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the ethoxyphenyl group to the quinoline core. For example, highlights the use of PdCl₂(PPh₃)₂ and PCy₃ catalysts in coupling reactions, which require anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions. Post-synthesis, the carbonyl chloride is generated via thionyl chloride (SOCl₂) treatment of the carboxylic acid precursor. Key factors affecting purity include:
- Catalyst loading : Excess Pd catalysts may require column chromatography for removal .
- Temperature control : Elevated temperatures (>100°C) risk decomposition, while low temperatures (<60°C) slow reaction kinetics .
- Workup : Aqueous washes (e.g., NaHCO₃) neutralize residual SOCl₂, preventing hydrolysis to the carboxylic acid .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Methodological Answer:
Discrepancies in NMR data (e.g., aromatic proton shifts) may arise from solvent effects, tautomerism, or impurities. For example:
- Solvent referencing : DMSO-d₆ induces downfield shifts compared to CDCl₃. reports δ 7.8–8.2 ppm for quinoline protons in CDCl₃, but shifts up to δ 8.5 ppm in DMSO-d₆.
- Tautomeric equilibria : The carbonyl chloride group may exhibit resonance with adjacent substituents, altering splitting patterns. Use 2D NMR (e.g., COSY, HSQC) to confirm assignments .
- Impurity analysis : Residual solvents (e.g., THF) or unreacted precursors can mask signals. Combine GC-MS with preparative HPLC to isolate and identify contaminants .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Referencing and :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability to chlorinated solvents.
- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks from SOCl₂ vapors .
- Spill management : Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent exothermic reactions .
Advanced: How can computational methods predict the stability of this compound under varying pH and temperature?
Methodological Answer:
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to evaluate electron density around the carbonyl chloride group, predicting susceptibility to hydrolysis .
- Molecular dynamics (MD) : Simulate aqueous environments (e.g., explicit water models) to assess hydrolysis rates at pH 2–10. suggests rapid degradation at pH >8 due to nucleophilic attack by OH⁻.
- Thermogravimetric analysis (TGA) : Correlate computational predictions with experimental TGA data to validate decomposition thresholds (e.g., >150°C) .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm the carbonyl chloride (C=O stretch ~1770 cm⁻¹) and quinoline C-N stretches (~1600 cm⁻¹) .
- HRMS : Use ESI(+) mode for molecular ion detection; expected [M+H]⁺ varies by substituents (e.g., reports MW 332.18 for a dichloro analog).
- Elemental analysis : Acceptable C/H/N deviations ≤0.4% indicate purity .
Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or NiCl₂ for cross-coupling efficiency. shows Pd(OAc)₂ improves yields by 15–20% compared to PdCl₂ in arylations.
- Microwave-assisted synthesis : Reduce reaction times from 24h to 2h at 120°C, minimizing side-product formation .
- Protecting groups : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl chloride to prevent unwanted substitutions .
Basic: What are the solubility properties of this compound, and how do they affect experimental design?
Methodological Answer:
- Polar aprotic solvents : Dissolves readily in DMF, DMSO, or THF (5–10 mg/mL). Avoid alcohols to prevent esterification of the carbonyl chloride .
- Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals; monitor via melting point (e.g., reports mp 62–64°C for a related chloroquinoline) .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of reactions involving this compound?
Methodological Answer:
- Kinetic isotope effects (KIE) : Label the carbonyl carbon (¹³C) to track nucleophilic attack pathways via NMR. used deuterated solvents to distinguish protonation sites.
- Radiolabeling : Introduce ¹⁴C at the ethoxyphenyl group to study metabolic or environmental degradation using scintillation counting .
Basic: What are the documented stability issues for this compound during long-term storage?
Methodological Answer:
- Moisture sensitivity : Store under argon in sealed amber vials with desiccants (e.g., silica gel). Hydrolysis to the carboxylic acid occurs within 48h at 40% humidity .
- Light sensitivity : UV exposure degrades the quinoline ring; store at –20°C in dark conditions .
Advanced: How can researchers address discrepancies in biological activity data across studies using this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
